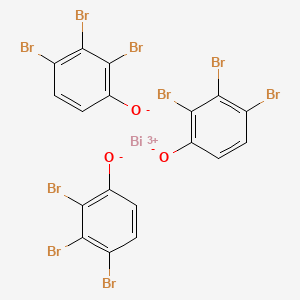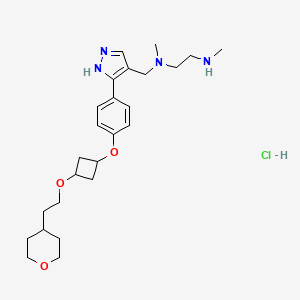
EPZ020411 HCl
Vue d'ensemble
Description
EPZ020411 HCl is a selective and potent small molecule PRMT6 inhibitor with an IC50 value of 10 nM . It has more than 10 times selectivity for PRMT6 over PRMT1 and PRMT8 . It is used for research purposes, particularly in the field of cancer .
Molecular Structure Analysis
The molecular formula of EPZ020411 HCl is C25H38N4O3 . The InChI code is InChI=1S/C25H38N4O3/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28)/t23-,24- .Physical And Chemical Properties Analysis
EPZ020411 HCl is a crystalline solid . It is soluble in DMF (1 mg/ml), DMSO (5 mg/ml), and Ethanol (1 mg/ml). It has a limited solubility in PBS (pH 7.2) at 0.3 mg/ml .Applications De Recherche Scientifique
Cancer Research
EPZ020411 HCl has been extensively studied for its role in cancer research due to its inhibitory action on PRMT6. PRMT6 is implicated in the regulation of gene expression and DNA repair, processes that are often dysregulated in cancer cells . Studies have shown that EPZ020411 HCl can inhibit the migration, invasion, and epithelial-mesenchymal transition (EMT) of glioblastoma cells, suggesting its potential as a therapeutic target .
Epigenetics
In the field of epigenetics, EPZ020411 HCl is used to study the role of PRMT6 in histone modification. PRMT6 is known to methylate histone H3 on arginine 2 (H3R2me2a), which influences chromatin structure and gene expression. By inhibiting PRMT6, researchers can investigate the consequences of reduced methylation on gene regulation and chromatin dynamics .
Biochemistry
EPZ020411 HCl serves as a tool in biochemistry to understand the biochemical pathways involving PRMT6. It helps in dissecting the enzyme’s role in post-translational modifications and their impact on protein function and interactions, which are crucial for cellular processes such as signal transduction and RNA processing .
Pharmacology
In pharmacological studies, EPZ020411 HCl is utilized to explore the therapeutic potential of PRMT6 inhibition. It aids in the development of new pharmacological interventions by providing insights into the dose-response relationship and the pharmacodynamics of PRMT6 inhibitors, which could lead to novel treatments for diseases where PRMT6 is implicated .
Molecular Biology
EPZ020411 HCl is applied in molecular biology to study the molecular mechanisms regulated by PRMT6. It is particularly useful in understanding the role of arginine methylation in RNA processing and the regulation of transcription. The compound helps in elucidating the molecular pathways that PRMT6 influences, which has implications for various biological processes .
Cell Biology
In cell biology, EPZ020411 HCl is used to investigate the cellular functions of PRMT6. Researchers use it to study the effects of PRMT6 on cell proliferation, differentiation, and apoptosis. It is also used to understand how PRMT6-mediated methylation affects cell signaling pathways and cellular responses to external stimuli .
Medicinal Chemistry
EPZ020411 HCl is significant in medicinal chemistry for the design and synthesis of new PRMT6 inhibitors. It serves as a reference compound for structure-activity relationship (SAR) studies, helping in the optimization of pharmacokinetic and pharmacodynamic properties of new drug candidates targeting PRMT6 .
Mécanisme D'action
Target of Action
EPZ020411 hydrochloride is a selective and potent small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), with an IC50 value of 10 nM . It has more than 10-fold selectivity for PRMT6 over PRMT1 and PRMT8 . PRMT6 is a crucial enzyme involved in various pathophysiological processes and diseases .
Mode of Action
EPZ020411 hydrochloride interacts with its primary target, PRMT6, and inhibits its activity . This interaction results in a dose-dependent decrease in the methylation of the PRMT6 substrate H3R2 in cells .
Biochemical Pathways
The inhibition of PRMT6 by EPZ020411 hydrochloride affects the Wnt-β-catenin pathway . PRMT6 and CDK9 co-regulate YTHDF2 expression . YTHDF2 binds and promotes the degradation of negative regulators APC and GSK3β mRNA of the Wnt-β-catenin pathway, activating it and consequently enhancing malignancy .
Pharmacokinetics
EPZ020411 hydrochloride shows good bioavailability following subcutaneous dosing in rats . After a single dose of 1 mg/kg by intravenous bolus, it shows a moderate clearance rate . Following 5 mg/kg subcutaneous dosing, EPZ020411 hydrochloride’s unbound blood concentration remains above the PRMT6 biochemical IC50 for more than 12 hours .
Result of Action
The molecular and cellular effects of EPZ020411 hydrochloride’s action include the suppression of the apoptotic cascade induced by aminoglycosides and the inhibition of cisplatin-induced apoptosis in the hair cells of cochlear explants after pretreatment . It also reduces hair cell loss caused by cisplatin treatment .
Safety and Hazards
EPZ020411 HCl is considered hazardous. It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers The paper “Aryl pyrazoles as potent inhibitors of arginine methyltransferases: Identification of the first PRMT6 tool compound” discusses the use of EPZ020411 as a PRMT6 inhibitor . Other papers have cited the use of EPZ020411 HCl in various studies .
Propriétés
IUPAC Name |
N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O3.ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDZHJMYAKPGOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
EPZ020411 HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






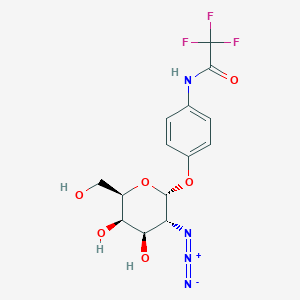


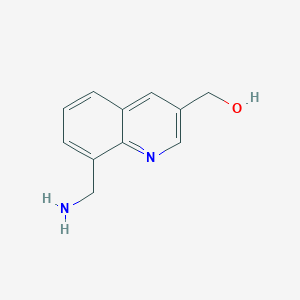
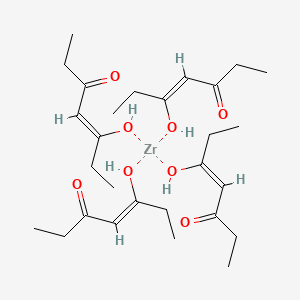
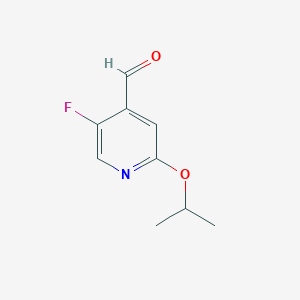
![3-o-Methyl-D-glucose,[methyl-14c]](/img/structure/B1494334.png)
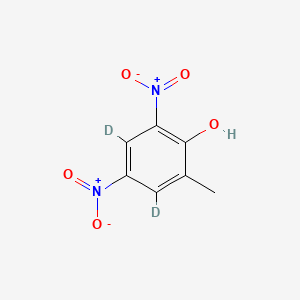
![(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1494345.png)

